molecular formula C11H10O B125815 1-Methoxynaphthalene CAS No. 2216-69-5

1-Methoxynaphthalene

Cat. No.: B125815
CAS No.: 2216-69-5
M. Wt: 158.20 g/mol
InChI Key: NQMUGNMMFTYOHK-UHFFFAOYSA-N
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Description

1-Methoxynaphthalene, also known as methyl 1-naphthyl ether, is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon atom of the naphthalene ring. This compound is a clear, light yellow to brown liquid and is known for its use in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1-Methoxynaphthalene is cytochrome c peroxidase (CcP) . CcP is an enzyme that plays a crucial role in the electron transport chain, a series of chemical reactions that generate energy through the oxidation of molecules derived from carbohydrates and fats.

Mode of Action

This compound interacts with its target, CcP, by serving as a substrate for the enzyme . The interaction between this compound and CcP leads to the activation of the enzyme, which then catalyzes the oxidation of the substrate.

Biochemical Pathways

The interaction of this compound with CcP affects the electron transport chain, a critical biochemical pathway in cellular respiration . The activation of CcP leads to the oxidation of this compound, which contributes to the generation of ATP, the primary energy currency of the cell.

Result of Action

The result of this compound’s action is the activation of CcP, leading to the production of ATP . This provides energy for various cellular processes, contributing to the overall functioning of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene can be synthesized through several methods. One common method involves the reaction of 1-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions .

Industrial Production Methods: An alternative industrial method involves dissolving 1-naphthol in a diluted alkali solution, adding a small amount of a phase transfer catalyst, and then slowly adding dimethyl carbonate. The reaction mixture is heated to 60-85°C and maintained for 3-6 hours. The product is then isolated through vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxynaphthalene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications. Its methoxy group provides distinct reactivity compared to its isomers and related compounds .

Properties

IUPAC Name

1-methoxynaphthalene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUGNMMFTYOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062263
Record name 1-Methoxynaphthalene
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Molecular Weight

158.20 g/mol
Source PubChem
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CAS No.

2216-69-5
Record name 1-Methoxynaphthalene
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Record name 1-Methoxynaphthalene
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Record name 1-METHOXYNAPHTHALENE
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Record name Naphthalene, 1-methoxy-
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Record name 1-Methoxynaphthalene
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Record name Methyl 1-naphthyl ether
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Record name 1-METHOXYNAPHTHALENE
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Synthesis routes and methods I

Procedure details

To a solution of 1-naphthol (1.0 g, 6.94 mmol) in DMC (10 mL), DBU (1.06 g, 6.94 mmol) was added and the resulting mixture was heated to reflux (90° C.) for 16 hours. The reaction was cooled to ambient temperature and diluted with EtOAc (50 mL) and H2O (40 mL). The organic layer was separated and washed in sequence with 2M HCl (2×40 mL), 2M NaOH (2×40 mL) and H2O. The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give 1-methoxynaphthalene as an oil. The yield of 1-methoxynaphthalene as determined by HPLC was 99% conversion.
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50 mL
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In analogy with Example 44, the title compound is obtained from 5(S)-(Boc-amino)-4(S)-(tert-butyldimethylsilyloxy)-6-phenyl-2(R)-[(4-methoxy-1-naphthyl)methyl]hexanoyl-(L)-Val-N-(2-methoxyethyl)amide in abs. DMF using TBAF. [The starting compound for preparing the naphthylmethyl substituent, 1-bromomethyl-4-methoxynaphthalene, is obtained from 1-methoxynaphthalene (Fluka, Buchs, Switzerland) by brominating with I2 /Br2 in CHCl3, reacting the resulting bromide by means of a Grignard reaction and working up with CO2 to form the corresponding acid; reaction of the latter with lithium aluminium hydride to form 1-hydroxymethyl-4-methoxynaphthalene (reduction); and reaction of the latter with PBr3, thereby yielding the desired starting material (see Can. J. Chem. 59, 2629 (1981))].
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naphthylmethyl
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Synthesis routes and methods IV

Procedure details

In analogy with Example 44, the title compound is obtained from 5(S)-(Boc-amino)-4(S)-(tert-butyldimethylsilyloxy)-6-phenyl-2(R)-[(4-methoxy-1-naphthyl)-methyl]hexanoyl-(L)-Val-N-(2-methoxyethyl)amide in abs. DMF using TB AF. [The starting compound for preparing the naphthylmethyl substituent, 1-bromomethyl-4-methoxynaphthalene, is obtained from 1-methoxynaphthalene (Fluka, Buchs, Switzerland) by brominating with I2 /Br2 in CHCl3, reacting the resulting bromide by means of a Grignard reaction and working up with CO2 to form the corresponding acid; reaction of the latter with lithium aluminium hydride to form 1-hydroxymethyl-4-methoxynaphthalene (reduction); and reaction of the latter with PBr3, thereby yielding the desired starting material (see Can. J. Chem. 59, 2629 (1981))].
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naphthylmethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-methoxynaphthalene is C11H10O, and its molecular weight is 158.20 g/mol.

ANone: this compound exhibits characteristic peaks in various spectroscopic techniques. In FTIR and FT-Raman spectra, characteristic vibrational modes are observed, aiding in structural analysis. [] 13C NMR spectroscopy provides detailed information about the carbon framework, allowing for complete signal assignment and analysis of substituent effects on chemical shifts. [] UV laser spectroscopy studies have revealed two rotational isomers of this compound, the more stable trans planar conformation and a higher-energy conformer with a perpendicular methoxy group. []

ANone: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density influences the reactivity of this compound in various reactions, such as electrophilic aromatic substitution and reactions with electrophiles. [, ] For example, bromination of this compound using a non-heme-type bromoperoxidase from Corallina pilulifera resulted in the formation of 1-methoxy-4-bromonaphthalene, highlighting the directing influence of the methoxy group. []

ANone: The photochemical reaction of this compound with tetranitromethane involves the formation of a triad of species: the aromatic radical cation, trinitromethanide ion, and nitrogen dioxide. [, ] The reaction pathway is significantly affected by the solvent. In polar solvents like methanol and acetonitrile, electron transfer leads to aromatic substitution products. In contrast, in nonpolar solvents like benzene, an exciplex-mediated [2+2] cycloaddition occurs, followed by photoinduced rearrangement. []

ANone: this compound undergoes direct manganation with the synergic base sodium monoalkyl-bisamidomanganate [(tmeda)Na(tmp)(CH2SiMe3)Mn(tmp)] (1). [] This reaction produces the ortho-manganated naphthyl product [(tmeda)Na(tmp){2-(1-MeOC10H6)}Mn(CH2SiMe3)] (4) in 65% yield. The crystal structure of 4 reveals an interesting 5,6,7,8-tetrahydrophenanthrene-like metallacyclic motif due to the interaction between sodium and the methoxy substituent. []

ANone: this compound can act as an electron-transfer photosensitizer in organic reactions. For instance, it facilitates the reductive cycloreversion of oxetanes through photoinduced electron transfer. [] Specifically, it enables the cleavage of the bicyclic oxetanes formed from the photocycloaddition of aromatic aldehydes to 2,3-dihydrofuran. This process, termed "photo-photo metathesis," highlights the versatility of this compound in influencing both cycloaddition and cycloreversion through photochemical pathways. []

ANone: this compound has been successfully employed as a non-halogenated solvent additive in the fabrication of polymer solar cells using PTNT as a donor and PC71BM as an acceptor material. [] Devices processed from o-xylene/1-methoxynaphthalene blends exhibit a notable improvement in power conversion efficiency compared to those processed with halogenated solvent additives like DIO and CN, reaching efficiencies of over 6%. []

ANone: The biotransformation of this compound by Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster (phdABCD) leads to the formation of 8-methoxy-2-naphthol and 8-methoxy-1,2-dihydro-1,2-naphthalenediol. [] This biotransformation pathway highlights the potential of microbial systems in the degradation and detoxification of aromatic compounds like this compound.

ANone: Various analytical techniques are used to characterize and study this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule. [, , ]
  • Infrared (IR) and Raman Spectroscopy: Reveals vibrational modes and functional group analysis. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions and conjugation. [, , , , ]
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. []
  • High Performance Liquid Chromatography (HPLC): Separates and quantifies this compound in mixtures. []
  • Laser Flash Photolysis (LFP): Studies transient species and reaction kinetics in photochemical reactions. []
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes radical species formed in photochemical reactions. []

ANone: Beyond the aforementioned areas, research on this compound extends to:

  • Excimer Formation: Studies have investigated the formation of excimers (excited dimers) in jet-cooled clusters and dimers of this compound, providing insights into its excited-state dynamics and intermolecular interactions. [, ]
  • Photochemical Reactions with Other Substrates: The photochemical reactivity of this compound has been explored with various substrates beyond tetranitromethane, including acrylonitrile, revealing interesting cycloaddition and rearrangement pathways. []
  • Synthesis of Complex Molecules: this compound serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-(1-adamantyl)-1-methoxynaphthalene, showcasing its utility in constructing more complex molecules. []

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